2,5,6-Trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2,5,6-Trimethyl-3-[(4-oxo-2,5-cyclohexadienyliden)amino]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 2,5,6-trimethyl-3-[(4-oxo-2,5-cyclohexadienyliden)amino]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
2,5,6-Trimethyl-3-[(4-oxo-2,5-cyclohexadienyliden)amino]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes like tubulin or heat shock protein 90 (Hsp90), disrupting cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets with high affinity, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives Compared to these, 2,5,6-trimethyl-3-[(4-oxo-2,5-cyclohexadienyliden)amino]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the cyclohexadienylidene group
Conclusion
2,5,6-Trimethyl-3-[(4-oxo-2,5-cyclohexadienyliden)amino]thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject for further study and potential therapeutic development.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
2,5,6-trimethyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-8-9(2)21-14-13(8)15(20)18(10(3)16-14)17-11-4-6-12(19)7-5-11/h4-7H,1-3H3 |
InChI Key |
JIMNKXOTBACGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)N=C3C=CC(=O)C=C3)C |
Origin of Product |
United States |
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